Home > Products > Screening Compounds P86270 > (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone
(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone - 2098077-73-5

(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone

Catalog Number: EVT-1779844
CAS Number: 2098077-73-5
Molecular Formula: C11H18F2N2O
Molecular Weight: 232.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone

  • Compound Description: This compound features a piperidin-1-yl)methanone moiety, similar to the target compound. It is structurally characterized as a monoclinic crystal. []
  • Relevance: The presence of the piperidin-1-yl)methanone moiety in both (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone and (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone suggests they belong to a similar chemical class and may share some physicochemical properties. []

(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone

  • Compound Description: This compound features a (pyrrolidin-1-yl)methanone moiety. It exists as a monoclinic crystal structure. []
  • Relevance: Both (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone and (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone share the (pyrrolidin-1-yl)methanone structural element, suggesting they may be grouped in a similar chemical class. []

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

  • Compound Description: This molecule serves as a boric acid ester intermediate with a benzene ring. It was synthesized via a three-step substitution reaction. []
  • Relevance: While lacking the piperidine or pyrrolidine ring, this compound's role as a synthetic intermediate highlights the importance of such cyclic structures in the development of biologically active molecules like (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone. []

(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

  • Compound Description: This compound, another boric acid ester intermediate, contains both a pyrrolidine ring and a methanone group attached to a substituted phenyl ring. []
  • Relevance: The presence of the (pyrrolidin-1-yl)methanone group in both (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone and the target compound (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone underscores a key structural similarity. []

Furan-2-Carboxylic Acid (1-{1-[4-Fluoro-2-(2-oxo-pyrrolidin-1-yl)-phenyl]-3-oxo-piperidin-4-ylcarbamoyl}-cyclohexyl)-amide (OST-4077)

  • Compound Description: OST-4077 is a selective cathepsin K inhibitor that shows promise for treating osteoporosis. It features both pyrrolidine and piperidine rings in its structure. []
  • Relevance: The presence of both pyrrolidine and piperidine rings in both OST-4077 and (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone highlights a structural commonality that might be relevant to their biological activity or pharmaceutical properties. []
  • Compound Description: [18F]VAT is a radiotracer used to image the vesicular acetylcholine transporter (VAChT) in the brain. It includes a piperidin-4-yl)(4-fluorophenyl)methanone structure. [, ]
  • Relevance: Both [18F]VAT and (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone share the piperidin-4-yl)methanone moiety, suggesting a potential for similar binding interactions or pharmacological activity related to this structural feature. [, ]

(4-Fluorophenyl) {1-[2-(2-iodophenyl)ethyl]piperidin-4-yl}methanone

  • Compound Description: This molecule is a precursor used in the synthesis of a potential SPECT tracer targeting the 5-HT2A receptor. []
  • Relevance: The shared piperidin-4-yl}methanone structure between this compound and (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone suggests a potential for similar binding properties, especially in the context of neurological targets. []

(4-Fluorophenyl)[1-(3-iodophenethyl)piperidin-4-yl]methanone ([123I]-3-I-CO)

  • Compound Description: [123I]-3-I-CO is a potential SPECT tracer designed to bind to the 5-HT2A receptor, crucial in studying psychiatric conditions. []
  • Relevance: The shared piperidin-4-yl]methanone scaffold in [123I]-3-I-CO and (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone implies potential for similar pharmacological profiles, particularly in their interactions with neurological targets. []

(4-Phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanone

  • Compound Description: This compound acts as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders. []
  • Relevance: The (4-Phenyl-piperidin-1-yl)-methanone moiety present in both this compound and (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone suggests that they might share similar binding interactions, especially with targets related to metabolic pathways. []
  • Compound Description: This series of compounds exhibits anticonvulsant activity by potentially acting as sodium channel blockers. []
  • Relevance: Despite structural differences, this compound's anticonvulsant activity and the presence of a pyrrolidin-1-yl)methanone moiety suggest a potential avenue for exploring the neurological effects of (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone. []
  • Compound Description: This compound is an identified side product in the synthesis of benzothiazinones, which are investigated for their anti-tuberculosis activity. []
  • Relevance: The presence of the (piperidin-1-yl)methanone group in both this side product and (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone points to a shared structural motif that may be relevant in designing molecules with potential therapeutic applications. []

[1-(Substituted-benzoyl)-piperidin-4yl]-(2,4-difluoro-phenyl)-methanone oximes

  • Compound Description: This series of compounds shows moderate antibacterial activity and potential as antioxidants and antiproliferative agents. []
  • Relevance: While the core structure differs, the presence of the piperidin-4yl)-phenyl)-methanone moiety in these compounds, compared to the piperidin-4-yl)methanone in (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone, hints at potential for shared chemical properties or biological activities. []

3'-(4-(2''-(Piperidin-1-yl)-ethoxy)-phenyl)-N-hydroxypropanamide

  • Compound Description: This compound, along with its pyrrolidine and diethylamino analogs, belongs to a class of hydroxamate-based molecules studied for their histone deacetylase (HDAC) inhibitory activity and potential as anticancer agents. []
  • Relevance: Although structurally distinct, the shared presence of a piperidine ring in 3'-(4-(2''-(Piperidin-1-yl)-ethoxy)-phenyl)-N-hydroxypropanamide and (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone suggests a possible commonality in their pharmacological profiles or interactions with biological targets. []

(Substituted phenyl) {4‐[3‐(piperidin‐4‐yl)propyl]piperidin‐1‐yl} methanone

  • Compound Description: This group of compounds displays antiproliferative activity, particularly against human leukemia cells. []
  • Relevance: The shared presence of the piperidin-1-yl} methanone group in these compounds and (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone suggests a potential link in their biological activities, particularly related to cell growth and proliferation. []

ADX47273 [S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]

  • Compound Description: ADX47273 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5), potentially useful in treating schizophrenia. []
  • Relevance: The piperidin-1-yl}-methanone structure found in both ADX47273 and (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone highlights a structural similarity, indicating potential for overlapping pharmacological effects, especially related to the central nervous system. []

(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169)

  • Compound Description: BMS-986169 acts as a negative allosteric modulator (NAM) of the glutamate N-methyl-d-aspartate 2B receptor (GluN2B) and is under investigation for treatment-resistant depression (TRD). []
  • Relevance: Although structurally different, the shared presence of a piperidine ring in BMS-986169 and (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone suggests that they may share some pharmacological properties or exhibit similar interactions with biological targets. []
  • Compound Description: This compound and its analogs are prodrugs designed to release an active tryptase inhibitor. []
  • Relevance: The piperidin-1-yl]-methanone structure shared with (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone indicates a potential for similar binding properties or metabolic pathways. []

[4-(5-aminomethyl-2-fluoro-phenyl)-piperidin-1-yl]-(4-bromo-3-methyl-5-propoxy-thiophen-2-yl)-methanone hydrochloride

  • Compound Description: This compound is a mast cell tryptase inhibitor, showing potential for treating conditions involving mast cell activation. [, ]
  • Relevance: The presence of the piperidin-1-yl]-methanone structure in both this inhibitor and (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone suggests a potential for analogous binding interactions or pharmacological effects. [, ]

(2‐Ethoxy­phen­yl)[4‐(6‐fluoro­benzo[d]isoxazol‐3‐yl)piperidin‐1‐yl]methanone

  • Compound Description: This compound exhibits a chair conformation with its piperidine ring, and its crystal structure reveals an intermolecular C—H⋯O interaction. []
  • Relevance: The shared (piperidin‐1‐yl]methanone motif in (2‐Ethoxy­phen­yl)[4‐(6‐fluoro­benzo[d]isoxazol‐3‐yl)piperidin‐1‐yl]methanone and (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone suggests a potential for similar structural features and intermolecular interactions. []
  • Compound Description: This molecule is a potent mast cell tryptase inhibitor, highlighting the therapeutic potential of targeting tryptase. [, ]
  • Relevance: Sharing the piperidin-1-yl] -methanone structural element with (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone suggests a possible avenue for investigating the latter's potential as a tryptase inhibitor. [, ]
  • Compound Description: This compound, alongside its derivatives, acts as a tryptase inhibitor, demonstrating the therapeutic relevance of this target. []
  • Relevance: The common piperidin-1-yl]-methanone structural element shared with (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone points to a potential for similar pharmacological activities or target interactions. []
  • Compound Description: F 13640 is a high-efficacy 5-HT1A receptor agonist that exhibits both hyperalgesic and analgesic effects, suggesting a complex pharmacological profile. []
  • Relevance: The shared presence of the piperidin-1-yl]methanone structure in F 13640 and (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone, alongside their potential for interacting with neurological targets, highlights a possible overlap in their pharmacological activities or side effect profiles. []
  • Compound Description: This group of compounds shows potential as inhibitors of platelet activation and adhesion induced by collagen, suggesting a role in cardiovascular health. []
  • Relevance: The shared presence of both piperidine and pyrrolidine rings in these compounds and (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone suggests a potential for similar pharmacological activities or interactions with biological targets. []

1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)

  • Compound Description: PSNCBAM-1 is a cannabinoid CB1 receptor allosteric antagonist, known for its hypophagic effects. []
  • Relevance: While structurally distinct from (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone, the presence of the pyrrolidine ring in PSNCBAM-1 indicates a potential commonality in their binding interactions with specific targets, particularly within the endocannabinoid system. []

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716)

  • Compound Description: SR141716 is a potent and selective antagonist for the CB1 cannabinoid receptor, suggesting potential for treating conditions related to appetite, pain, and other CB1-mediated effects. [, ]
  • Relevance: The shared presence of the piperidine ring in SR141716 and (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone, especially within the context of molecules interacting with the endocannabinoid system, highlights a possible overlap in their pharmacological activities or side effect profiles. [, ]

Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone (SAB378)

  • Compound Description: SAB378 acts as a peripherally restricted CB1/CB2 receptor agonist, influencing gastrointestinal motility without central effects. []
  • Relevance: Despite structural differences, the shared affinity for cannabinoid receptors between SAB378 and SR141716, which both contain piperidine rings similar to (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone, raises the possibility of the latter also interacting with the endocannabinoid system. []

2-{4-(T-AMINO)-2-(BUT-2-YN-1-YL)}-1, 3 BENZOTHIAZOLE DERIVATIVES

  • Compound Description: These compounds, including those with piperidine and pyrrolidine substituents, exhibit varying degrees of antibacterial and antifungal activity. []
  • Relevance: The presence of similar cyclic amine substituents in these benzothiazole derivatives and the piperidine and pyrrolidine rings in (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone suggests that these structural motifs may contribute to antimicrobial activity. []

Bis(nitrate)bis(dipiperidin-1-yl-methanone)uranyl(II)

  • Compound Description: This complex features uranyl ions coordinated by oxygen atoms, including those from the carbonyl groups of dipiperidin-1-yl-methanone molecules. [, ]
  • Relevance: The incorporation of the dipiperidin-1-yl-methanone ligand in this uranyl complex highlights the ability of such molecules, structurally similar to (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone, to act as ligands in coordination chemistry. [, ]
  • Compound Description: This complex molecule, containing both piperidine and pyrrolidine rings, forms salts and crystals with organic carboxylic acids. []
  • Relevance: The presence of both piperidine and pyrrolidine rings in this compound and (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone indicates a potential for similar chemical behavior, particularly in forming salts and crystals, which is relevant for drug formulation. []
  • Compound Description: This series of compounds, including those with piperidine and pyrrolidine substituents, demonstrates antimalarial activity. [, ]
  • Relevance: Despite their structural differences, the presence of piperidine and pyrrolidine moieties in these antimalarial compounds and in (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone suggests that these structural features might be relevant for exploring a broader range of biological activities. [, ]

Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine

  • Compound Description: This class of compounds shows potential as selective serotonin 5-HT1A receptor-biased agonists and exhibits robust antidepressant-like activity. []
  • Relevance: While structurally distinct, the shared focus on modulating serotonin receptors, combined with the presence of a piperidine ring in these derivatives, similar to (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone, hints at a potential overlap in their pharmacological profiles, particularly regarding CNS effects. []

((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone (PF-00734200)

  • Compound Description: PF-00734200 is a dipeptidyl peptidase IV inhibitor investigated for treating type 2 diabetes. It contains both pyrrolidine and piperazine rings. [, ]
  • Relevance: While structurally different, the presence of a pyrrolidine ring in both PF-00734200 and (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone suggests a potential for shared metabolic pathways or pharmacological properties. [, ]

3-[(Dimethylamino)methyl]-6-methoxy-2-methyl-4-phenylisoquinolin-1(2H)-one (ISQ-1)

  • Compound Description: ISQ-1 is an IKur blocker, showing potential for treating atrial fibrillation. []
  • Relevance: While structurally distinct from (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone, its role in cardiac electrophysiology research highlights the importance of investigating diverse chemical structures for potential therapeutic applications, especially those targeting ion channels. []
  • Compound Description: This group of compounds, including both amides and amines, contains a pyrrolidine ring substituted with a 1,2,4-triazole moiety. []
  • Relevance: Despite structural differences, the presence of a pyrrolidine ring in these derivatives, similar to (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone, suggests a potential for shared chemical properties or biological activities related to this cyclic structure. []

(5‐methoxy‐4‐methyl‐2‐[1,2,3]triazol‐2‐yl‐phenyl)‐{(S)‐2‐[5‐(2‐trifluoromethoxy‐phenyl)‐[1,2,4]oxadiazol‐3‐yl]‐pyrrolidin‐1‐yl}methanone (6)

  • Compound Description: Compound 6 is a potent, brain-penetrating dual orexin receptor antagonist (DORA) with in vivo efficacy similar to suvorexant in rats. []
  • Relevance: Despite their structural differences, the presence of a pyrrolidine ring in Compound 6, similar to (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone, suggests that these structural features might be relevant for exploring a broader range of biological activities, particularly those related to neurological targets. []
  • Compound Description: Compound 42 is a dual orexin receptor antagonist (DORA) with improved in vivo efficacy compared to compound 6. []
  • Relevance: Despite their structural differences, the presence of a pyrrolidine ring in compound 42, similar to (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone, suggests that these structural features might be relevant for exploring a broader range of biological activities, particularly those related to neurological targets. []

3-(pyrrolidin-3-yl)-1,3,4-oxadiazol-2(3h)-one derivatives

  • Compound Description: This class of compounds acts as 5-HT4 receptor ligands, suggesting potential therapeutic applications in various disorders. []
  • Relevance: Despite structural differences, the shared focus on modulating serotonin receptors, and the presence of a pyrrolidine ring in these derivatives similar to (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone, hints at a potential overlap in their pharmacological profiles, particularly regarding interactions with the nervous system. []

(S)-cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b][1,4]dioxin -6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino) piperidin-1-yl)methanone (35b)

  • Compound Description: 35b is a potent and selective JNK3 inhibitor that demonstrates neuroprotective effects against amyloid β-induced neurotoxicity in primary rat neurons. []
  • Relevance: While structurally distinct, the presence of a piperidine ring in 35b, similar to (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone, suggests a potential for shared pharmacological properties or interactions with biological targets. []

Benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives

  • Compound Description: These compounds are designed as potential anti-Alzheimer's agents and show promising activity in behavioral and biochemical assays. []
  • Relevance: While structurally distinct, the focus on anti-Alzheimer's activity and the presence of a pyrrolidine ring in some of these derivatives, similar to (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone, suggests a potential overlap in their pharmacological profiles or a possible avenue for exploring the latter's activity in models of neurodegenerative diseases. []

1-(2,3-Dihydro-1H-inden-5-yl)-2-(piperidin-1-yl)pentan-1-one (3,4-Pr-PipVP)

  • Compound Description: 3,4-Pr-PipVP is a new synthetic cathinone (SCat) with low potency as a monoamine transporter blocker. Its primary metabolites involve modifications to the carbonyl group and the propylene bridge. []
  • Relevance: The presence of the piperidin-1-yl)pentan-1-one moiety in 3,4-Pr-PipVP, compared to the (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone structure, suggests that these compounds might share some metabolic pathways or exhibit similar pharmacological effects related to their interactions with monoamine transporters. []

Properties

CAS Number

2098077-73-5

Product Name

(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone

IUPAC Name

[3-(difluoromethyl)pyrrolidin-1-yl]-piperidin-4-ylmethanone

Molecular Formula

C11H18F2N2O

Molecular Weight

232.27 g/mol

InChI

InChI=1S/C11H18F2N2O/c12-10(13)9-3-6-15(7-9)11(16)8-1-4-14-5-2-8/h8-10,14H,1-7H2

InChI Key

UUZGEBMMGDRKKS-UHFFFAOYSA-N

SMILES

C1CNCCC1C(=O)N2CCC(C2)C(F)F

Canonical SMILES

C1CNCCC1C(=O)N2CCC(C2)C(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.